

penfluridol's off-target effects and polypharmacology

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Compound of Interest

Compound Name: Penfluridol

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An In-depth Technical Guide to **Penfluridol's** Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penfluridol is a first-generation diphenylbutylpiperidine antipsychotic medication primarily utilized for the long-term management of chronic schizophrenia and other psychotic disorders. [1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[1][2] However, beyond its intended therapeutic effect, **penfluridol** exhibits a complex polypharmacological profile, interacting with a wide array of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging potential as a repurposed agent in oncology. This guide provides a detailed technical overview of **penfluridol's** off-target interactions, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Polypharmacology and Off-Target Profile

Penfluridol's chemical structure facilitates interactions with multiple receptor families, ion channels, and enzymes. Its activity is not confined to the dopaminergic system; it also demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors.[1] Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and key signaling pathways implicated in cancer progression.[3][4]

Data Presentation: Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data on **penfluridol**'s binding affinities and inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: **Penfluridol** Binding Affinities (K_i) for G-Protein Coupled Receptors (GPCRs) and Transporters

Target	Ki (nM)	Reference
Dopamine Receptors		
D1	147	[3]
D2	159	[3]
D3	136	[3]
D4	10,000	[3]
D5	125	[3]
Serotonin (5-HT) Receptors		
5-HT1A	356	[3]
5-HT1D	3,560	[3]
5-HT2A	361	[3]
5-HT2B	184	[3]
5-HT2C	881	[3]
5-HT5A	10,000	[3]
5-HT6	10,000	[3]
5-HT7	280	[3]
Adrenergic Receptors		
α 1D	602	[3]
α 2B	401	[3]
α 2C	455	[3]
β 3	515	[3]
Histamine Receptors		
H1	10,000	[3]
H2	10,000	[3]

Opioid Receptors		
κ-opioid	10,000	[3]
μ-opioid	867	[3]
δ-opioid	1,714	[3]
Transporters		
Norepinephrine Transporter (NET)	588	[3]
Serotonin Transporter (SERT)	10,000	[3]
Dopamine Transporter (DAT)	1,714	[3]

Table 2: **Penfluridol** Inhibitory Activity (IC50) against Ion Channels

Ion Channel	IC50 (μM)	Reference
Cyclic AMP-sensitive K ⁺ channel (IAC)	0.187	[5]
T-type Calcium Channels	~0.07-0.1 (Kd value)	[3]
Kv10.1 (EAG1)	Not specified, but demonstrated inhibition	[4]
hERG	Not specified, but characterized as a blocker	[4]

Table 3: **Penfluridol** Anticancer Activity (IC50) in Vitro

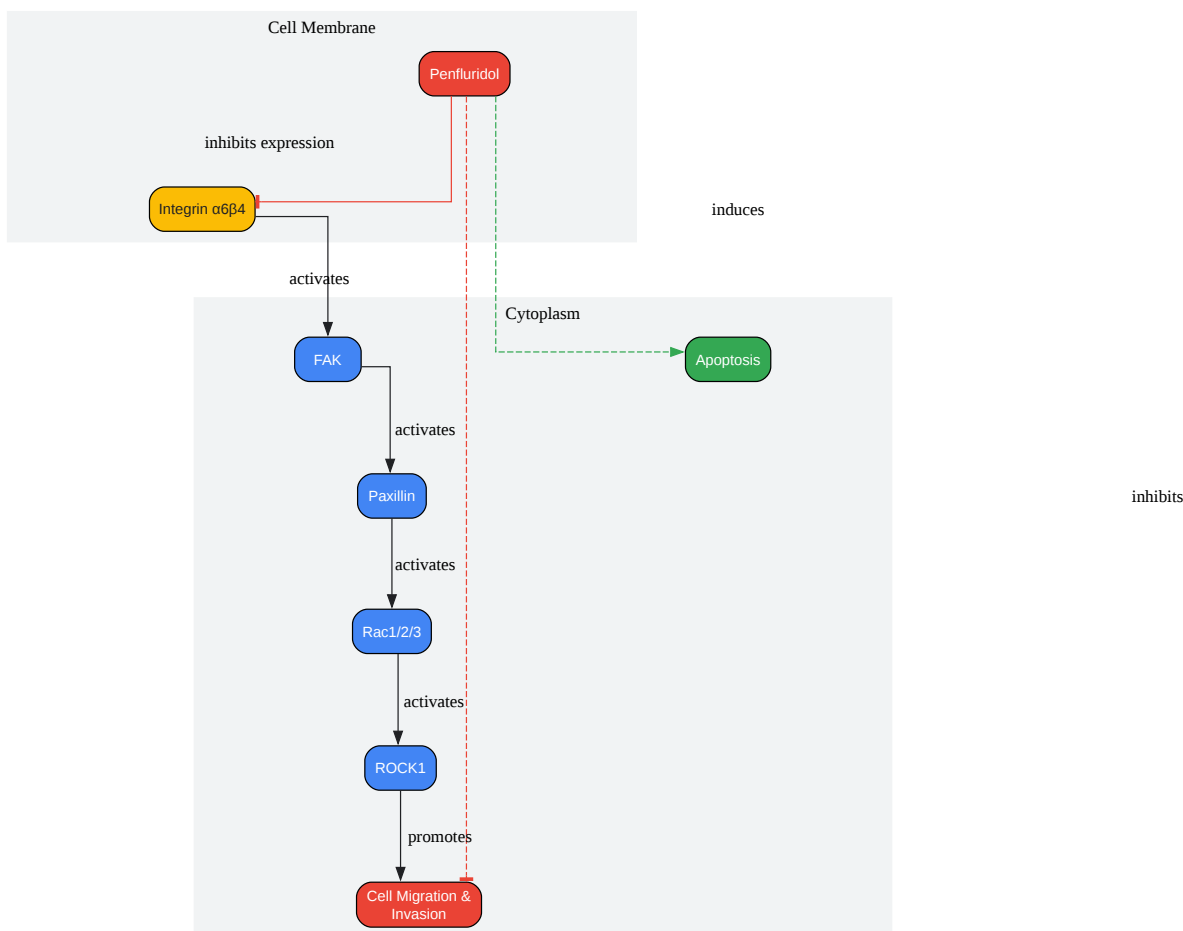
Cancer Cell Line	IC50 (μM)	Cancer Type	Reference
Paclitaxel-sensitive breast cancer cells	~2-3	Breast Cancer	[3][6]
Paclitaxel-resistant breast cancer cells	~4-5	Breast Cancer	[3][6]
4T1 (murine breast cancer)	~4 (for migration inhibition)	Breast Cancer	[3]
MiaPaCa2 (pancreatic cancer)	<10	Pancreatic Cancer	[3]

Affected Signaling Pathways and Cellular Processes

Penfluridol's polypharmacology leads to the modulation of several critical intracellular signaling pathways. These off-target effects are central to its potential anticancer properties.

Inhibition of Integrin Signaling

Penfluridol has been shown to suppress metastatic tumor growth, particularly in triple-negative breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin $\alpha 6$ and $\beta 4$, which in turn downregulates downstream effectors like focal adhesion kinase (FAK), paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin signaling leads to induced apoptosis and reduced cell migration and invasion.[7]



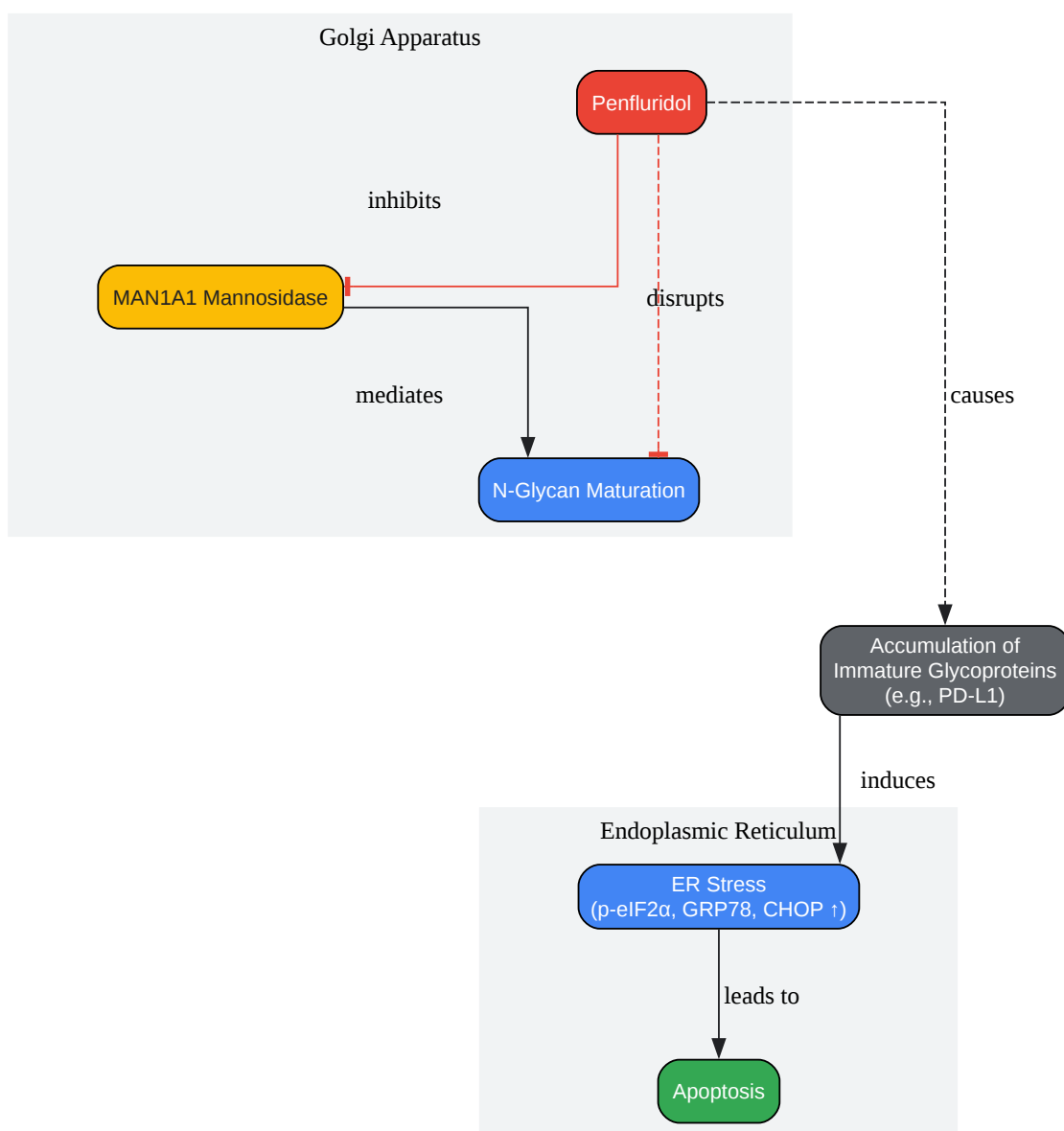
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Caption: **Penfluridol**'s inhibition of the integrin signaling pathway.

Disruption of N-Linked Glycosylation and Induction of ER Stress

Recent findings indicate that **penfluridol** inhibits N-linked glycoprotein processing.[9][10] It directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10][11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1, Integrin $\beta 1$, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic

reticulum (ER) stress, evidenced by the phosphorylation of eIF2 α and increased expression of GRP78 and CHOP.[9] This ER stress can ultimately lead to apoptosis.

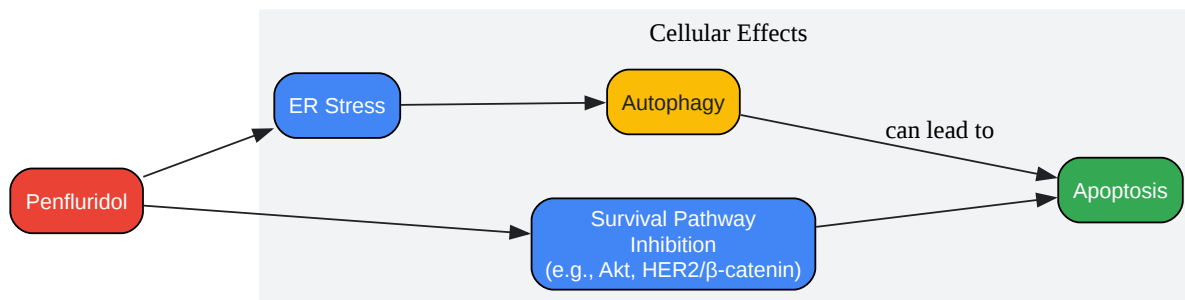


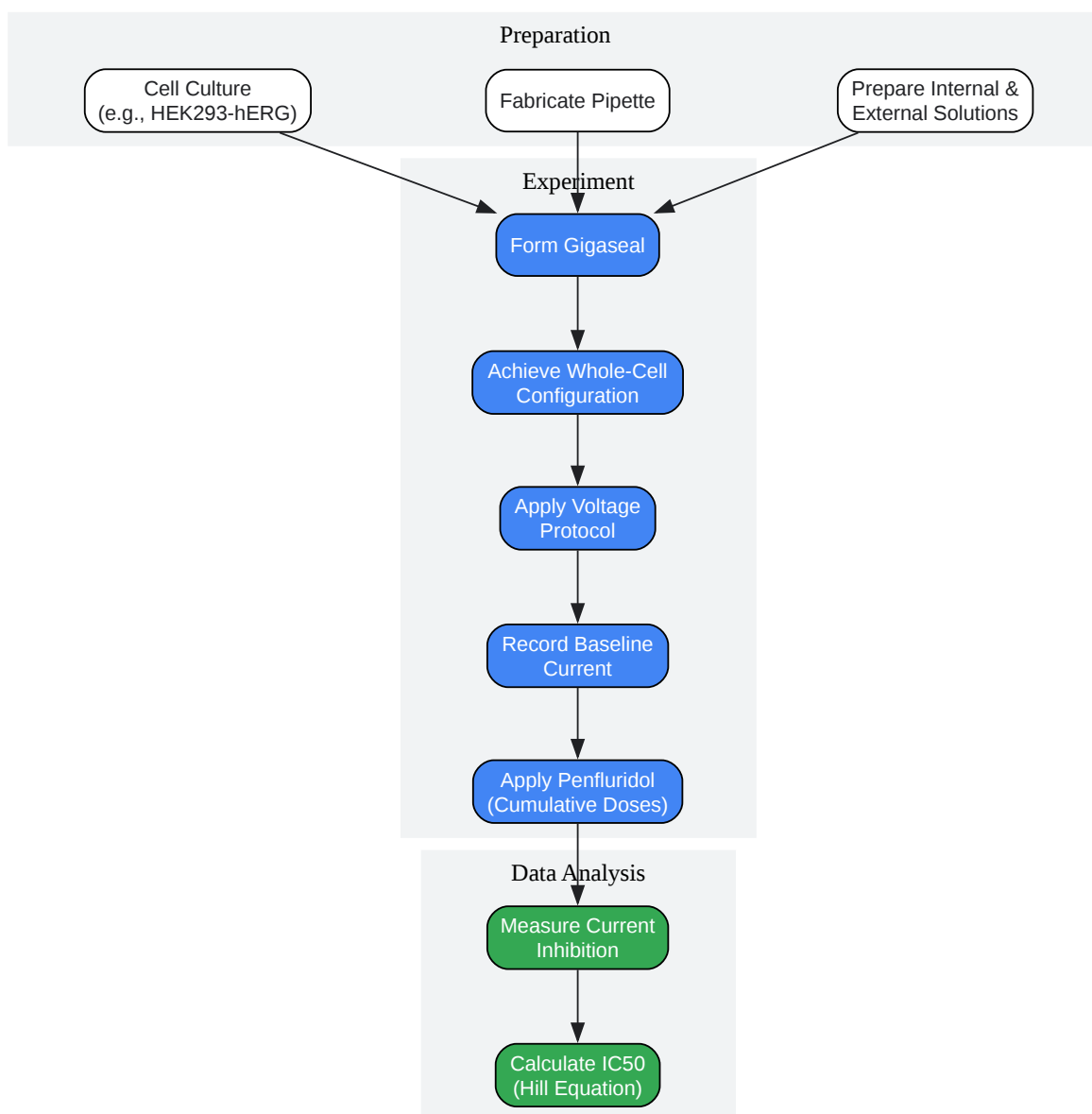
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Caption: **Penfluridol** disrupts N-glycan processing, leading to ER stress.

Autophagy and Apoptosis Induction

Penfluridol is known to induce both autophagy and apoptosis in cancer cells.^[8]^[12] The precise mechanism is multifaceted, but it is linked to the induction of ER stress and the suppression of survival pathways.^[8] In some contexts, such as in renal cell carcinoma, **penfluridol** induces autophagy-mediated apoptosis.^[13]





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